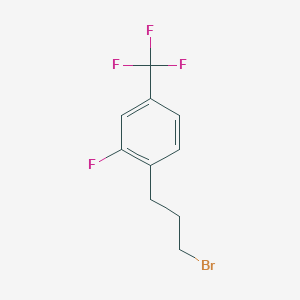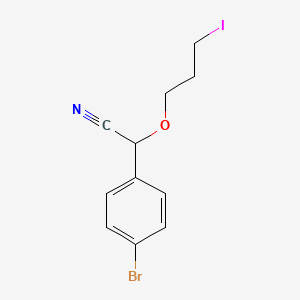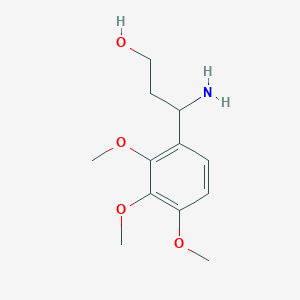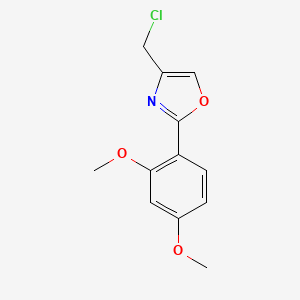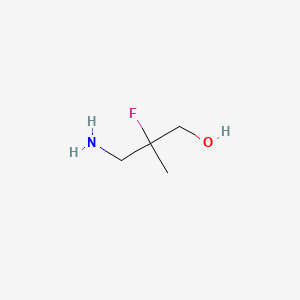
3-Amino-2-fluoro-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-fluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H10FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-2-methylpropan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the compound can be synthesized through a multi-step process starting from readily available precursors such as 2-fluoro-2-methylpropane. This process may include steps such as halogenation, amination, and purification to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoro-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products depend on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Amino-2-fluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 3-Amino-2-fluoro-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the fluorine atom.
2-Fluoro-2-methyl-1-propanol: Similar structure but lacks the amino group.
3-Amino-2-methylpropan-1-ol: Similar structure but lacks the fluorine atom.
Uniqueness
3-Amino-2-fluoro-2-methylpropan-1-ol is unique due to the presence of both an amino group and a fluorine atom on the same carbon chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C4H10FNO |
|---|---|
Molecular Weight |
107.13 g/mol |
IUPAC Name |
3-amino-2-fluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H10FNO/c1-4(5,2-6)3-7/h7H,2-3,6H2,1H3 |
InChI Key |
WGOOIRAYYQVQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
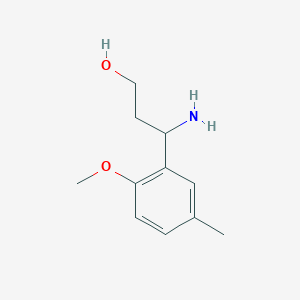

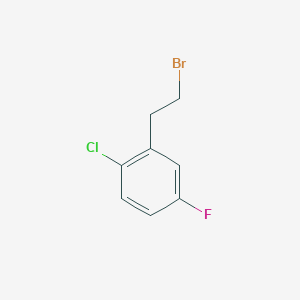
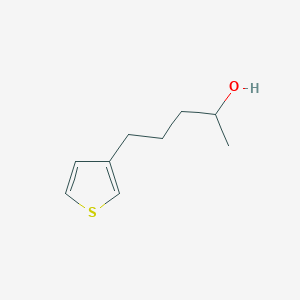


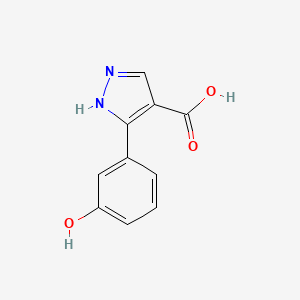
aminehydrochloride](/img/structure/B15322408.png)
